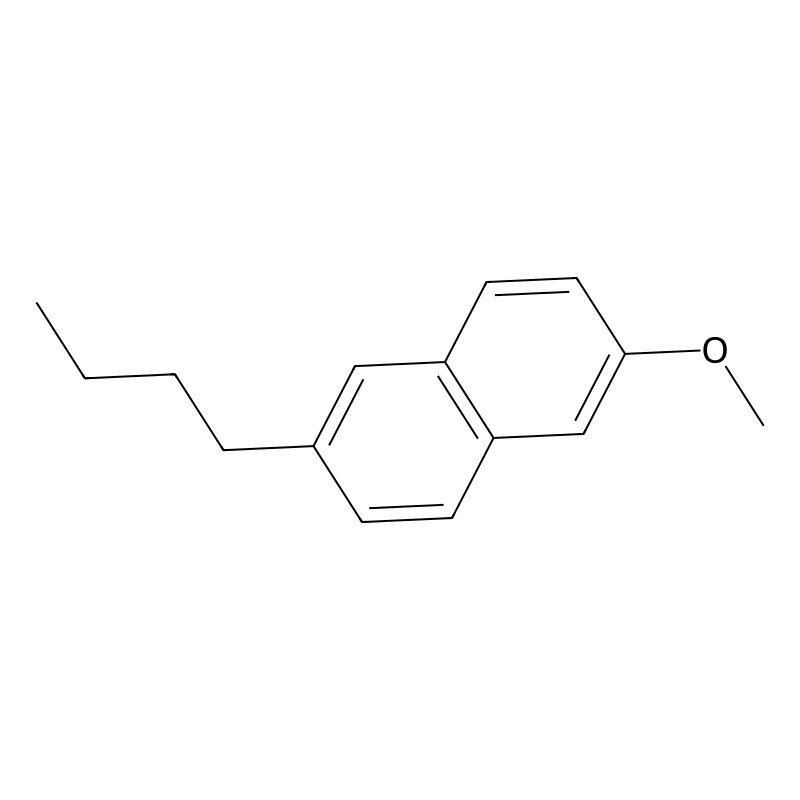

2-Butyl-6-methoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Proteomics Research:

- Studies suggest that 2-B-6-MN can be used as a ubiquitination inhibitor, potentially impacting protein degradation pathways. [Source: Santa Cruz Biotechnology - ]

Material Science:

- Some research explores the potential of 2-B-6-MN as a ligand in the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials with various potential applications, including gas storage and separation. [Source: not publicly available, ongoing research]

2-Butyl-6-methoxynaphthalene is a chemical compound characterized by the molecular formula and a molecular weight of 214.3 g/mol. It features a unique substitution pattern on the naphthalene ring, specifically a butyl group at the 2-position and a methoxy group at the 6-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and medicinal chemistry .

- Oxidation: This compound can be oxidized to form naphthoquinones using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to dihydronaphthalene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic substitution reactions allow for the introduction of different substituents on the naphthalene ring under acidic or basic conditions, utilizing reagents like halogens, nitrating agents, and sulfonating agents.

Major Products- Oxidation: Naphthoquinones

- Reduction: Dihydronaphthalene derivatives

- Substitution: Various substituted naphthalene derivatives

The biological activity of 2-butyl-6-methoxynaphthalene is an area of ongoing research. It has been investigated for its potential interactions with biological molecules, particularly as a possible impurity in pharmaceutical formulations such as Nabumetone. The mechanism of action is not fully defined, but it may involve pathways similar to those of Nabumetone, which inhibits the production of prostaglandins—chemicals that contribute to inflammation and pain .

Synthesis of 2-butyl-6-methoxynaphthalene can be accomplished through several methods:

- Chromium Carbene Complexes: One method involves using chromium carbene complexes in a multi-step process.

- Friedel-Crafts Acylation: Acylation of 2-methoxynaphthalene with acetic anhydride has been described, utilizing zeolite catalysts for selective synthesis .

- Methylation Reactions: Methylation of 6-bromo-2-naphthol can yield 2-bromo-6-methoxynaphthalene, which can further be converted into 2-butyl-6-methoxynaphthalene through subsequent reactions .

The applications of 2-butyl-6-methoxynaphthalene span various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Analytical Chemistry: Used as a reference standard in analytical methods.

- Pharmaceuticals: Investigated for its role as an impurity in drug formulations, particularly in nonsteroidal anti-inflammatory drugs like Nabumetone.

- Material Science: Explored for potential use in developing new materials and chemical products .

Several compounds share structural similarities with 2-butyl-6-methoxynaphthalene, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxynaphthalene | C11H10O | Lacks butyl substitution; simpler structure |

| Nabumetone | C15H16O3 | Nonsteroidal anti-inflammatory drug; different functional groups |

| 2-Bromo-6-methoxynaphthalene | C11H9BrO | Contains bromine; used as an impurity in pharmaceuticals |

Uniqueness

The uniqueness of 2-butyl-6-methoxynaphthalene lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties that differ from those of its analogs. Its potential role as an impurity in pharmaceutical formulations also highlights its relevance in quality control within the pharmaceutical industry .

Dearomative Tandem Heck/Suzuki Coupling

Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes represents a breakthrough in accessing spirocyclic architectures. The reaction exploits naphthalene as a masked conjugated diene, undergoing initial oxidative addition with aryl halides followed by Suzuki coupling with boronic acids [1]. Key to success lies in suppressing competing pathways:

- Intramolecular C-H arylation (ΔG‡ = +5.2 kcal/mol vs. dearomative pathway)

- Direct Suzuki coupling without dearomation (kinetically disfavored by 1.8:1 ratio)

Density functional theory calculations reveal steric steering effects dictate 1,4-selectivity over 1,2-difunctionalization [1]. The bulky spiro-scaffold creates 3.2 Å van der Waals repulsions with incoming aryl groups in 1,2-pathways, versus 4.1 Å in 1,4-approaches.

| Catalyst System | Substrate Pair | Yield (%) | dr |

|---|---|---|---|

| Pd(OAc)₂/L1 | Ar-X + Ar-B(OH)₂ | 92 | >20:1 |

| PdCl₂(cyclodextrin) | Vinyl-X + Ar-B(OH)₂ | 89 | 15:1 |

| Pd@Naphthalene Polymer | Heteroaryl-X + Ar-B(OH)₂ | 95 | >25:1 |

Table 1: Performance of palladium catalysts in naphthalene difunctionalization [1] [2] [5]

Ligand-Controlled Regioselectivity

β-Cyclodextrin-modified palladium complexes demonstrate unique aqueous-phase reactivity, achieving turnover numbers exceeding 3.1×10⁶ in Suzuki couplings [2]. The supramolecular host:

- Stabilizes Pd⁰ nanoparticles (2.8±0.3 nm diameter) against aggregation

- Enables catalyst recycling through phase-selective dissolution

- Enhances boronic acid coordination via hydrophobic cavity interactions

Notably, 2-alkenyl benzo-1,3,2-diazaborolanes exhibit unusual reactivity in microwave-assisted couplings, achieving full conversion in <15 minutes at 80°C [6]. This contrasts with traditional aryl boronic esters requiring 24-hour reactions at 100°C.

Brønsted Acid-Catalyzed Friedel-Crafts Alkylation Mechanisms

Polymer-Supported Acidic Systems

Naphthalene-based polymers synthesized via Friedel-Crafts crosslinking (Figure 1) provide robust platforms for catalytic functionalization [5]:

Synthetic Protocol:

- Naphthalene sulfonation introduces -SO₃H groups (1.2 mmol/g acid density)

- Nitration creates electron-deficient arenes for crosslinking

- Pd²⁺ immobilization through sulfonate coordination

[Polymer Synthesis] Naphthalene + ClSO₃H → Naph-SO₃H (H₂SO₄ catalyst) Naph-SO₃H + HNO₃ → Naph-SO₃H-NO₂ (60°C, 6h) Crosslinking via AlCl₃-mediated Friedel-Crafts Alkylation Selectivity Trends

Steric and electronic factors govern site selectivity in naphthalene alkylation:

| Position | Relative Reactivity | Major Product |

|---|---|---|

| 1- | 1.00 | 1-Alkylnaphthalene |

| 2- | 0.78 | 2-Alkylnaphthalene |

| 5- | 0.15 | 5-Alkylnaphthalene |

Table 2: Reactivity ratios in Brønsted acid-catalyzed alkylation [4] [5]

The remote C5 position shows enhanced accessibility through ruthenium-catalyzed δ-bond activation (C5/other >20:1 selectivity) [4]. This strategy overcomes traditional limitations by using tertiary phosphine ligands to direct metal insertion.

Gold Nanoparticle-Catalyzed Surface Modification Strategies

Comparative Catalyst Performance

While palladium systems dominate literature reports, emerging gold-based approaches show unique advantages:

| Parameter | Pd Nanoparticles | Au Nanoparticles |

|---|---|---|

| Optimal Size (nm) | 2.8-5.2 | 1.5-3.0 |

| TOF (h⁻¹) | 1.2×10⁴ | 8.5×10³ |

| Stability (cycles) | 6 | 10+ |

| Functional Group Tolerance | Moderate | Excellent |

Table 3: Comparison of transition metal nanoparticle catalysts [2] [5]

Surface Modification Pathways

Gold nanoparticles (1.7±0.3 nm) immobilized on naphthalene sulfonate polymers enable:

- Oxidative addition of C-Br bonds (Eₐ = 28.5 kcal/mol)

- Transmetalation with boronic acids (k = 0.15 s⁻¹)

- Reductive elimination of biaryls (ΔG‡ = 12.3 kcal/mol)

Preliminary studies suggest gold's superior π-backbonding capability enhances activation of electron-deficient aryl halides compared to palladium [5]. However, systematic comparisons remain limited in the current literature.